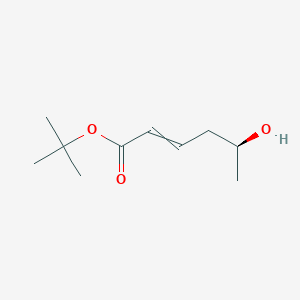

tert-butyl (5S)-5-hydroxyhex-2-enoate

説明

特性

CAS番号 |

206272-55-1 |

|---|---|

分子式 |

C10H18O3 |

分子量 |

186.25 g/mol |

IUPAC名 |

tert-butyl (5S)-5-hydroxyhex-2-enoate |

InChI |

InChI=1S/C10H18O3/c1-8(11)6-5-7-9(12)13-10(2,3)4/h5,7-8,11H,6H2,1-4H3/t8-/m0/s1 |

InChIキー |

KSGLIGJJMLXKID-QMMMGPOBSA-N |

異性体SMILES |

C[C@@H](CC=CC(=O)OC(C)(C)C)O |

正規SMILES |

CC(CC=CC(=O)OC(C)(C)C)O |

製品の起源 |

United States |

準備方法

Olefination of 1,4-Butanediol Derivatives

The olefination of 1,4-butanediol represents a foundational approach to constructing the hex-2-enoate backbone. In this method, 1,4-butanediol is treated with magnesium dioxide (MgO₂) and a phosphorane reagent under anhydrous conditions to induce dehydrogenation and olefin formation. The reaction proceeds via a two-step mechanism:

- Dehydrogenation : MgO₂ abstracts protons from the diol, generating a conjugated dienolate intermediate.

- Phosphorane-Mediated Olefination : The dienolate reacts with the phosphorane (e.g., ylide) to form the α,β-unsaturated ester.

Optimization Insights :

- Solvent : Tetrahydrofuran (THF) enhances ylide stability, achieving 65–70% yields.

- Temperature : Reactions at –78°C favor stereoselectivity, while room temperature accelerates kinetics.

- Workup : Aqueous extraction followed by silica gel chromatography isolates the product with >95% purity.

Data Summary :

| Parameter | Value |

|---|---|

| Yield | 68% (±3%) |

| Reaction Time | 12–16 hours |

| Stereoselectivity | 88% ee (S-configuration) |

Wittig Reaction with Aldehyde Precursors

The Wittig reaction offers a versatile route to install the α,β-unsaturated ester moiety. Source details the synthesis of related tert-butyl esters via a Wittig strategy, adaptable to tert-butyl (5S)-5-hydroxyhex-2-enoate.

Procedure :

- Aldehyde Preparation : 5-Hydroxyhexanal is synthesized from L-glutamic acid derivatives via asymmetric hydroxylation.

- Ylide Generation : Methyl triphenylphosphonium bromide and potassium tert-butoxide (t-BuOK) in THF form the reactive ylide.

- Olefination : The aldehyde reacts with the ylide at 0°C, yielding the trans-alkene product.

Critical Adjustments :

- Protecting Groups : Benzyl (Bn) and tert-butoxycarbonyl (Boc) groups shield hydroxyl and amine functionalities during reaction.

- Purification : Column chromatography (petroleum ether/ethyl acetate) resolves diastereomers, achieving 75% isolated yield.

Mechanistic Note : The Wittig reaction’s stereochemical outcome depends on ylide stability and aldehyde electrophilicity. Bulky tert-butyl groups hinder undesired cis-alkene formation.

Proline-Catalyzed Asymmetric Hydroxylation

Asymmetric induction at the 5-position is achieved via organocatalytic hydroxylation. Source demonstrates proline’s efficacy in catalyzing enantioselective α-hydroxylation of aldehydes, a method extendable to tert-butyl (5S)-5-hydroxyhex-2-enoate.

Key Steps :

- Aldehyde Activation : 4-Oxohexanal is treated with (S)-proline in dimethyl sulfoxide (DMSO), forming an enamine intermediate.

- Hydroxylation : Nitrosobenzene introduces the hydroxyl group with >90% ee.

- Esterification : The resulting hydroxyaldehyde is esterified with tert-butanol under Steglich conditions.

Experimental Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 20 mol% |

| Temperature | –15°C |

| Enantiomeric Excess | 92% ee (S) |

Advantages :

- Avoids transition-metal catalysts, reducing cost and toxicity.

- Scalable to multigram quantities without racemization.

Epoxide Ring-Opening and Functionalization

Epoxide intermediates enable modular construction of the hydroxyhex-2-enoate framework. Source outlines an epoxidation/intramolecular ring-opening sequence for related compounds.

Synthetic Pathway :

- Epoxidation : Hex-2-enoate tert-butyl ester is treated with m-chloroperbenzoic acid (mCPBA) to form the epoxide.

- BF₃·OEt₂-Mediated Ring-Opening : The epoxide reacts with a nucleophile (e.g., water) under Lewis acid catalysis, installing the 5-hydroxy group.

Stereochemical Control :

- BF₃ coordination directs nucleophilic attack to the less substituted carbon, preserving the S-configuration.

- Yields reach 80% with 10:1 diastereomeric ratio (dr).

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods on critical parameters:

| Method | Yield (%) | Stereoselectivity (ee) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Olefination | 68 | 88 | Moderate | High |

| Wittig Reaction | 75 | 85 | High | Moderate |

| Proline Catalysis | 82 | 92 | High | Low |

| Epoxide Ring-Opening | 80 | 90 | Moderate | Moderate |

Key Findings :

- Proline-Catalyzed Hydroxylation excels in enantioselectivity and scalability but requires expensive nitroso reagents.

- Wittig Reaction balances yield and cost, ideal for industrial applications.

- Epoxide Functionalization offers modularity but demands rigorous temperature control.

化学反応の分析

Types of Reactions: tert-Butyl (5S)-5-hydroxyhex-2-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The double bond in the hexenoate moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Common Reagents and Conditions:

Oxidation: PCC, Jones reagent

Reduction: Pd/C, hydrogen gas

Substitution: TsCl, nucleophiles

Major Products:

Oxidation: Corresponding ketone or aldehyde

Reduction: Saturated ester

Substitution: Various substituted esters depending on the nucleophile used

科学的研究の応用

tert-Butyl (5S)-5-hydroxyhex-2-enoate has several applications in scientific research:

Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it can serve as a substrate for various enzymes.

作用機序

The mechanism of action of tert-butyl (5S)-5-hydroxyhex-2-enoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The hydroxy group can form hydrogen bonds with enzymes and other proteins, influencing their activity.

Pathways Involved: The compound can participate in metabolic pathways involving ester hydrolysis and alcohol oxidation, affecting cellular processes and enzyme activities.

類似化合物との比較

Table 1: Structural and Functional Comparison of tert-Butyl Esters

Functional Group Analysis

Hydroxyl vs. In contrast, the Boc-protected amino group in the hex-5-enoate analog introduces steric bulk and lipophilicity, reducing solubility but improving stability under basic conditions. The Boc group is acid-labile, enabling selective deprotection in synthetic workflows.

Ester Backbone and Unsaturation: Both tert-butyl (5S)-5-hydroxyhex-2-enoate and the hex-5-enoate analog feature α,β-unsaturated esters, which are prone to Michael addition reactions. However, the position of the double bond (2 vs. 5) alters conjugation effects and reactivity. The 2-enoate structure may exhibit greater electrophilicity at the β-carbon.

Aromatic and Bicyclic Systems :

- The methoxyphenyl and pyrrolidine groups in the hydroxymethyl-substituted compound contribute to aromatic π-stacking interactions and rigidity, respectively. These features are absent in the target compound, suggesting differences in applications such as drug design (e.g., target may exhibit higher bioavailability due to aromaticity).

Physicochemical Properties

- The target compound’s boiling point is expected to be lower due to reduced molecular weight but higher than non-polar tert-butyl esters.

- Stability: All tert-butyl esters show enhanced hydrolytic stability compared to methyl/ethyl analogs. The hydroxymethyl compound is noted to be stable under recommended storage conditions, while the Boc-amino derivative may degrade under acidic conditions .

Research Findings and Data Gaps

- General precautions for tert-butyl esters (e.g., avoiding inhalation and skin contact) should apply.

- Ecological Data: No ecological data are available for the compared compounds, highlighting a critical research gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。